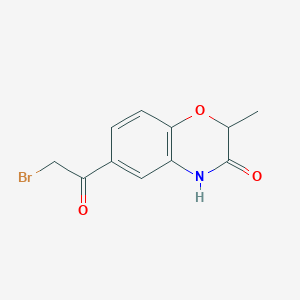

6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-(bromoacetyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, which accurately reflects its structural composition and substitution pattern. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those containing the benzoxazinone core structure. The name indicates that the compound is based on a 2H-1,4-benzoxazin-3(4H)-one scaffold, with substitutions at the 6-position (bromoacetyl group) and the 2-position (methyl group).

The compound's structural identity is further defined by its Simplified Molecular Input Line Entry System notation: BrCC(=O)c1ccc2c(c1)NC(=O)C(O2)C, which provides a linear representation of the molecular structure. This notation clearly shows the connectivity between atoms and the presence of the characteristic benzoxazinone ring system. The International Chemical Identifier string for this compound is 1S/C11H10BrNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15), providing a unique identifier that encodes the complete molecular structure and stereochemistry.

The International Chemical Identifier Key LZAFBKMTCPMZRG-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the compound's structure, facilitating database searches and chemical information retrieval. Alternative nomenclature systems recognize this compound under various names, including 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, which emphasizes the dihydro nature of the heterocyclic system. The compound is also catalogued in major chemical databases with the MDL number MFCD11207466, providing an additional standardized identifier for pharmaceutical and chemical research applications.

Molecular Formula and Weight Analysis

The molecular formula of 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is C11H10BrNO3, representing a composition of eleven carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. This formula indicates a relatively compact heterocyclic structure with significant halogen substitution, contributing to the compound's distinctive chemical properties and reactivity profile.

The molecular weight of this compound is precisely calculated as 284.11 grams per mole, placing it within the typical range for pharmaceutical intermediates and bioactive small molecules. This molecular weight reflects the substantial contribution of the bromine atom (79.904 atomic mass units) to the overall mass, representing approximately 28% of the total molecular weight. The relatively high molecular density is characteristic of brominated organic compounds and influences the compound's physical properties, including solubility, volatility, and crystallization behavior.

| Molecular Parameter | Value | Percentage Contribution |

|---|---|---|

| Carbon atoms | 11 | 46.48% by mass |

| Hydrogen atoms | 10 | 3.55% by mass |

| Bromine atom | 1 | 28.12% by mass |

| Nitrogen atom | 1 | 4.93% by mass |

| Oxygen atoms | 3 | 16.92% by mass |

| Total Molecular Weight | 284.11 g/mol | 100% |

The elemental composition analysis reveals that carbon represents the largest mass fraction, followed by bromine and oxygen, reflecting the aromatic benzoxazinone core structure and the heavy halogen substituent. The nitrogen content, while representing a smaller mass percentage, is crucial for the heterocyclic character and potential biological activity of the compound. The relatively low hydrogen content is consistent with the aromatic character of the benzene ring and the limited aliphatic substitution pattern.

Comparative Structural Analysis with Related Benzoxazinone Derivatives

The structural characteristics of 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be effectively understood through comparison with closely related benzoxazinone derivatives identified in the chemical literature. The compound 6-bromo-2-methyl-2H-benzo[b]oxazin-3(4H)-one (Chemical Abstracts Service number 221311-16-6) represents a structurally related analog with molecular formula C9H8BrNO2 and molecular weight 242.07. This derivative differs primarily in the substitution pattern, featuring a simple bromo group at the 6-position rather than the bromoacetyl functionality present in the target compound.

The presence of the acetyl linker in 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one significantly alters the electronic and steric properties compared to the direct bromo substitution. Another relevant comparison can be made with 6-bromo-8-methyl-2H-benzo[b]oxazin-3(4H)-one (Chemical Abstracts Service number 121564-97-4), which has molecular formula C9H8BrNO2 and molecular weight 242.07. This isomer features methyl substitution at the 8-position rather than the 2-position, demonstrating the positional diversity possible within the benzoxazinone framework.

The compound 8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one provides an interesting structural comparison, featuring a molecular formula of C10H10BrNO3 with molecular weight 272.09. This derivative demonstrates the impact of methoxy substitution at the 6-position combined with bromo substitution at the 8-position, creating a different electronic environment compared to the bromoacetyl substitution pattern. The comparative analysis reveals that the bromoacetyl group in the target compound significantly increases both the molecular weight and the potential for further chemical functionalization through the reactive carbonyl and halomethyl functionalities.

The structural diversity within the benzoxazinone family is further illustrated by examining simpler analogs such as 6-methyl-2H-benzo[b]oxazin-3(4H)-one (Chemical Abstracts Service number 39522-26-4), which has molecular formula C9H9NO2 and molecular weight 163.17. This unhalogenated derivative provides insight into the base benzoxazinone structure without heavy atom substitution, allowing for assessment of the electronic and steric effects introduced by brominated substituents. The systematic comparison of these related structures demonstrates the structural flexibility of the benzoxazinone scaffold and the significant impact of substituent choice on molecular properties and potential applications.

特性

IUPAC Name |

6-(2-bromoacetyl)-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAFBKMTCPMZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with a similar 2-bromoacetyl group have been shown to interact with prostaglandin g/h synthase 1 .

Mode of Action

It is known that the 2-bromoacetyl group can act as an acylating agent , which suggests that 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one may interact with its targets through acylation.

Biochemical Pathways

The interaction with prostaglandin g/h synthase 1 suggests that it may influence the synthesis of prostanoids .

Pharmacokinetics

The 2-bromoacetyl group is known to have a molecular weight of 138948, which may influence its pharmacokinetic properties .

Result of Action

Its potential interaction with prostaglandin g/h synthase 1 suggests it may influence the production of prostanoids .

Action Environment

It is known that the compound has a boiling point of 147-150 °c and should be stored at 2-8°c , indicating that temperature could play a role in its stability.

生物活性

6-(2-Bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

- Molecular Formula : C9H8BrNO2

- Molecular Weight : 242.07 g/mol

- CAS Number : 221311-16-6

Biological Activities

The biological activities of benzoxazine derivatives, including 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, can be categorized into several key areas:

Antimicrobial Activity

Benzoxazine derivatives have demonstrated significant antimicrobial properties. Studies have shown that modifications in the benzoxazine structure can enhance their effectiveness against various bacterial and fungal strains. For instance, derivatives with halogen substitutions have shown improved activity against Gram-positive bacteria and fungi .

Anticancer Properties

Research indicates that certain benzoxazine derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation. A study found that a related compound demonstrated potent HDAC inhibitory activity and led to reduced tumor growth in animal models .

Neuroprotective Effects

Benzoxazines have also been studied for their neuroprotective effects. They modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases. For example, some derivatives have been shown to antagonize serotonin receptors, which can be beneficial in treating conditions like anxiety and depression .

Case Studies

- Serotonin Receptor Antagonism : A series of benzoxazine derivatives were synthesized and evaluated for their ability to antagonize the serotonin 3 (5HT3) receptor. One compound exhibited a Ki value of 0.019 nM, indicating strong binding affinity and potential for therapeutic use in managing serotonin-related disorders .

- Antimicrobial Evaluation : In a comparative study of various benzoxazine derivatives, it was found that those with bromoacetyl substitutions had enhanced activity against specific fungal strains compared to their non-substituted counterparts .

Data Table: Summary of Biological Activities

科学的研究の応用

The compound 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a significant member of the benzoxazine family, which has garnered attention due to its diverse applications in various fields, particularly in medicinal chemistry and material science. This article will explore its scientific research applications, supported by detailed data tables and case studies.

Medicinal Chemistry

6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been investigated for its potential therapeutic properties. Its derivatives have shown promise in the development of:

- Anticancer Agents : Studies have indicated that benzoxazine derivatives can inhibit cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in synthesizing bioactive molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, leading to:

- Antimicrobial Agents : Research has highlighted its potential in synthesizing compounds with antimicrobial properties .

Polymer Science

Benzoxazines are known for their application in polymer chemistry due to their thermosetting properties. The compound can be used to produce:

- Thermosetting Resins : These resins are utilized in coatings and adhesives, where high thermal stability and mechanical strength are required .

Agricultural Chemistry

Research has explored the use of this compound in developing agrochemicals. Its derivatives exhibit:

- Pesticidal Activity : Certain modifications of the benzoxazine structure have shown efficacy against pests and plant pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Pesticidal | Efficacy against agricultural pests |

Table 2: Synthetic Pathways

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic substitution with amines | Amine + 6-(2-bromoacetyl)-2-methyl... | 75 |

| Cyclization to form bioactive derivatives | Various nucleophiles | 80 |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of benzoxazine derivatives synthesized from 6-(2-bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The results indicated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. This suggests that modifications to the compound could enhance its therapeutic potential.

Case Study 2: Development of Thermosetting Resins

Researchers developed a new class of thermosetting resins using this compound as a precursor. The resulting materials exhibited excellent thermal stability and mechanical properties suitable for high-performance applications in aerospace and automotive industries.

類似化合物との比較

Table 1: Comparison of 6-(2-Bromoacetyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with Analogous Compounds

Brominated Derivatives

- 6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (C₈H₆BrNO₂): This analog lacks the 2-methyl and bromoacetyl groups but shares the bromine substituent at position 4. It has been identified as a matriptase-2 inhibitor, highlighting the role of halogenation in enzyme targeting .

Anticancer and Enzyme-Targeting Analogs

- DNA Topoisomerase I Inhibitors : 3,4-Dihydro-2H-1,4-benzoxazin-3-one derivatives with electron-withdrawing groups (e.g., trifluoromethyl, bromoacetyl) show promise in disrupting DNA repair mechanisms, as seen in studies on similar scaffolds .

- 6-(2-Amino-5-methylthiazol-4-yl) derivative: This compound (C₁₃H₁₃N₃O₂S) incorporates a thiazole moiety, enhancing interactions with kinase active sites, and has been screened against cancer cell lines .

Substituent Effects on Bioactivity

- 2-Methyl Group : The 2-methyl substituent in the target compound and analogs like 2-methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (C₁₅H₁₉ClN₂O₃) likely improves metabolic stability by sterically hindering oxidation .

- Trifluoromethyl vs. Bromoacetyl: The 6-CF₃ group in 6-trifluoromethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (C₉H₆F₃NO₂) enhances lipophilicity and electron-withdrawing effects, whereas the bromoacetyl group offers a reactive site for covalent binding .

準備方法

Synthesis of the Benzoxazine Core

The core 3,4-dihydro-2H-1,4-benzoxazine scaffold is prepared by reacting 2-nitrophenol derivatives with 2-bromoacetophenone under Williamson ether synthesis conditions. This involves:

- Alkylation of 2-nitrophenol with 2-bromoacetophenone in the presence of a base (e.g., potassium carbonate) in an aprotic solvent such as acetonitrile.

- The nitro intermediate formed is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to reduce the nitro group to an amine.

- The amine undergoes intramolecular cyclization via a Mannich reaction, forming the benzoxazine ring in a one-pot process.

This sequence yields 3,4-dihydro-2H-1,4-benzoxazine derivatives with good efficiency and purity.

Introduction of the 2-Bromoacetyl Group

The 2-bromoacetyl substituent is introduced by acylation or alkylation of the benzoxazine nitrogen or carbon atoms. One documented method involves:

- Using 2-bromoacetyl bromide or 2-bromoacetyl chloride as the acylating agent.

- Reaction with the benzoxazine derivative under controlled temperature and inert atmosphere to avoid side reactions.

- Purification by medium-pressure silica gel chromatography using suitable eluents such as n-hexane/ethyl acetate mixtures.

An example related to a similar compound, 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, was synthesized by reacting the benzoxazine hydrochloride with methyl iodide in acetonitrile with potassium carbonate at 50°C under argon, yielding 87% of the product after purification. This demonstrates the feasibility of alkylation reactions on the benzoxazine core.

Alternative Functionalization Approaches

- Buchwald–Hartwig cross-coupling reactions have been employed to introduce aryl groups at the 4-position of the benzoxazine ring, which can be adapted for other substitutions, including bromoacetyl groups.

- Demethylation using boron tribromide (BBr3) in dichloromethane allows for hydroxyl group introduction, which can be a precursor for further acylation.

- Reductive amination and cascade hydrogenation steps are also used to modify the benzoxazine scaffold before final functionalization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of 2-nitrophenol | 2-bromoacetophenone, K2CO3, acetonitrile, 50°C, argon atmosphere | 73–90 | Williamson ether synthesis |

| Nitro reduction | Pd/C, H2, methanol | High | Catalytic hydrogenation |

| Intramolecular cyclization | Mannich reaction conditions | High | One-pot reaction |

| Alkylation/acylation | Methyl iodide or 2-bromoacetyl bromide, K2CO3, acetonitrile, 50°C | 87 (example) | Purification by silica gel chromatography |

Research Findings on Preparation Efficiency and Purity

- The synthetic routes reported yield the target benzoxazine derivatives in moderate to high yields (typically 50–90% depending on the step).

- Purification is generally achieved by chromatography, ensuring high purity suitable for biological testing.

- The inert atmosphere (argon) and controlled temperature are critical to minimize side reactions and degradation.

- The use of catalytic hydrogenation with Pd/C provides a clean reduction of nitro groups without over-reduction or ring damage.

Q & A

Q. Why do some analogs show dual catalytic and poisoning effects on topoisomerase I?

- Resolution : Substituent polarity determines interaction type. For instance, hydroxyl groups (e.g., BONC-001) inhibit enzyme-substrate binding (catalytic), while hydrophobic groups (e.g., BONC-013) stabilize DNA-enzyme complexes (poisoning). Dual effects may arise from compounds with balanced hydrophobicity/polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。